4-Isothiocyanato-1-methyl-2-nitrobenzene
Overview
Description
4-Isothiocyanato-1-methyl-2-nitrobenzene is an organic compound with the molecular formula C8H6N2O2S. It is a derivative of benzene, characterized by the presence of an isothiocyanate group (-N=C=S), a nitro group (-NO2), and a methyl group (-CH3) attached to the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Scientific Research Applications
4-Isothiocyanato-1-methyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Industry: It is used in the production of dyes, agrochemicals, and pharmaceuticals
Mechanism of Action
Target of Action
Isothiocyanates, a group to which this compound belongs, are known to interact with a variety of biological targets, including proteins and enzymes .
Mode of Action
The mechanism of action of 4-Isothiocyanato-1-methyl-2-nitrobenzene stems from its ability to react with nucleophiles such as hydroxyl groups and amines . This reaction follows a nucleophilic substitution pathway, wherein the hydroxyl group of 4-Methyl-3-nitrophenylisothiocyanate is replaced by the isocyanate group .
Biochemical Pathways
Isothiocyanates are known to influence a variety of biochemical pathways, particularly those involved in detoxification, inflammation, apoptosis, and cell cycle regulation .
Result of Action
Isothiocyanates are known to exert a variety of biological effects, including anti-inflammatory, antioxidant, and anticancer activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of this compound. For instance, it is known to hydrolyze with water .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isothiocyanato-1-methyl-2-nitrobenzene typically involves the nitration of toluene to produce 4-methyl-2-nitrotoluene, followed by the conversion of the methyl group to an isothiocyanate group. The nitration process involves the reaction of toluene with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting 4-methyl-2-nitrotoluene is then treated with thiophosgene (CSCl2) to introduce the isothiocyanate group .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in optimizing the production process and minimizing waste .
Chemical Reactions Analysis
Types of Reactions
4-Isothiocyanato-1-methyl-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide (NaOCH3) and dimethyl sulfoxide (DMSO) as the solvent.
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as the catalyst.
Major Products Formed
Substitution: Products include various substituted benzene derivatives.
Reduction: The major product is 4-isothiocyanato-1-methyl-2-aminobenzene.
Oxidation: The major product is 4-isothiocyanato-2-nitrobenzoic acid.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl isothiocyanate: Similar structure but lacks the methyl group.
4-Methyl-2-nitrophenyl isothiocyanate: Similar structure but with different substitution patterns on the benzene ring
Uniqueness
4-Isothiocyanato-1-methyl-2-nitrobenzene is unique due to the presence of both the isothiocyanate and nitro groups, which confer distinct reactivity and applications. The combination of these functional groups allows for versatile chemical transformations and makes it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
4-isothiocyanato-1-methyl-2-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S/c1-6-2-3-7(9-5-13)4-8(6)10(11)12/h2-4H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USIRHWNHZJWHQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C=S)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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